Fluphenazine Enanthate Dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Fluphenazine Enanthate Dihydrochloride is a derivative of fluphenazine, a high-potency typical antipsychotic medication belonging to the phenothiazine class. It is primarily used in the treatment of chronic psychoses such as schizophrenia. This compound is known for its long-acting properties, making it suitable for depot injections, which can last for several weeks .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Fluphenazine Enanthate Dihydrochloride involves the esterification of fluphenazine with enanthic acid (heptanoic acid). The reaction typically requires the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods: In industrial settings, the synthesis is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process involves the use of large-scale reactors and stringent quality control measures to maintain consistency in the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Fluphenazine Enanthate Dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of sulfoxides and other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the phenothiazine core.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products:

Oxidation: Fluphenazine sulfoxide and other oxidized metabolites.

Reduction: Reduced forms of fluphenazine.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Clinical Applications

Fluphenazine enanthate is primarily indicated for:

- Management of Schizophrenia : It is effective in treating the positive symptoms of schizophrenia, such as hallucinations and delusions. The long-acting formulation allows for less frequent dosing, which can improve patient compliance compared to oral medications .

- Treatment-Resistant Cases : For patients who have difficulty adhering to oral medication regimens, fluphenazine enanthate provides a viable alternative. It has been shown to reduce relapse rates in patients with schizophrenia when compared to placebo .

- Adjunct Therapy : It may also be used in conjunction with other therapeutic modalities, such as social therapy, to enhance treatment outcomes for newly discharged patients from psychiatric facilities .

Pharmacokinetics

The pharmacokinetic profile of fluphenazine enanthate includes:

- Absorption and Distribution : Following intramuscular injection, fluphenazine enanthate is slowly released into the bloodstream, providing prolonged therapeutic effects. The peak plasma concentrations occur later than with oral formulations due to this slow release mechanism .

- Half-Life : The half-life of fluphenazine enanthate is significantly longer than that of its hydrochloride counterpart, allowing for less frequent dosing schedules (typically every two to three weeks) compared to daily oral administration .

Clinical Studies

Numerous studies have evaluated the efficacy and safety of fluphenazine enanthate:

- A review of randomized controlled trials indicated that long-acting formulations like fluphenazine enanthate are associated with lower relapse rates compared to placebo and improve adherence in patients who struggle with daily medications .

- A comparative study found that while both fluphenazine decanoate and enanthate are effective, the decanoate form may have a slightly better side effect profile and longer duration of action than the enanthate formulation .

Side Effects

Common side effects associated with fluphenazine enanthate include:

- Extrapyramidal Symptoms : These include tremors, rigidity, and akathisia, which are common with many antipsychotic medications due to their dopamine-blocking effects .

- Other Adverse Effects : Patients may also experience sedation, weight gain, and metabolic changes; however, these effects vary among individuals and are often manageable through dose adjustments or adjunctive therapies .

Summary Table of Key Findings

| Aspect | Fluphenazine Enanthate |

|---|---|

| Indication | Schizophrenia |

| Mechanism of Action | Dopamine D2 receptor antagonist |

| Administration Route | Intramuscular injection |

| Dosing Frequency | Every 2-3 weeks |

| Common Side Effects | Extrapyramidal symptoms |

| Efficacy | Reduces relapse rates |

Wirkmechanismus

Fluphenazine Enanthate Dihydrochloride exerts its effects by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain. This action leads to a decrease in dopamine activity, which is believed to alleviate symptoms of psychosis. Additionally, it depresses the release of hypothalamic and hypophyseal hormones and affects the reticular activating system, influencing basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .

Vergleich Mit ähnlichen Verbindungen

Fluphenazine Decanoate: Another long-acting ester of fluphenazine used for depot injections.

Chlorpromazine: A low-potency typical antipsychotic with similar therapeutic uses but different pharmacokinetic properties.

Haloperidol: A high-potency typical antipsychotic with a different chemical structure but similar clinical applications.

Uniqueness: Fluphenazine Enanthate Dihydrochloride is unique due to its long-acting properties, which allow for less frequent dosing compared to other antipsychotics. This makes it particularly useful for patients who have difficulty adhering to daily medication regimens .

Biologische Aktivität

Fluphenazine enanthate dihydrochloride is an antipsychotic medication primarily used in the management of schizophrenia and other psychotic disorders. This article delves into its biological activity, pharmacodynamics, clinical efficacy, and emerging research findings, providing a comprehensive overview supported by diverse studies.

Fluphenazine enanthate functions as a typical antipsychotic by primarily blocking postsynaptic dopaminergic D2 receptors in the central nervous system (CNS). This blockade occurs in key areas such as the basal ganglia, limbic system, and cortex, which are crucial for regulating mood and behavior. Additionally, fluphenazine also antagonizes α1 adrenergic receptors, muscarinic M1 receptors, and histaminergic H1 receptors, contributing to its overall pharmacological profile .

Pharmacodynamics

The pharmacodynamics of fluphenazine enanthate reveal its ability to modulate neurotransmitter systems. Its action leads to a reduction in dopaminergic activity, which is beneficial in alleviating psychotic symptoms. However, this mechanism is also associated with various side effects, including extrapyramidal symptoms (EPS) due to the disruption of dopaminergic signaling pathways .

Comparative Studies

A systematic review encompassing 73 randomized controlled trials (RCTs) with 4,870 participants highlighted the efficacy of fluphenazine enanthate compared to oral antipsychotics. While both fluphenazine decanoate and enanthate were effective in managing schizophrenia, they did not significantly reduce relapse rates compared to placebo over medium-term follow-ups (6 months to 1 year). The quality of evidence was rated as low to very low, indicating a need for further research .

| Outcome | Fluphenazine Enanthate | Placebo | Relative Risk (RR) | Quality of Evidence |

|---|---|---|---|---|

| Death (2 years follow-up) | 0 per 1000 | 0 per 1000 | RR 5 (0.25 to 99.51) | Very Low |

| Relapse (6 months - 1 year) | 418 per 1000 | 673 per 1000 | RR 0.62 (0.24 to 1.6) | Very Low |

Long-Acting Formulations

Long-acting formulations such as fluphenazine enanthate provide advantages over oral medications by improving patient compliance through less frequent dosing. However, studies suggest that these formulations may not significantly outperform oral medications regarding overall clinical outcomes .

Adverse Effects

The use of fluphenazine is often accompanied by side effects typical of antipsychotics, including:

- Extrapyramidal symptoms (EPS)

- Sedation

- Weight gain

- Anticholinergic effects

Research indicates that while fluphenazine decanoate may produce fewer movement disorders than other oral antipsychotics, the differences in adverse effects between fluphenazine enanthate and decanoate are minimal .

Emerging Research and Applications

Recent studies have explored the broader biological activity of fluphenazine beyond its antipsychotic effects:

- Antitumor Properties : Fluphenazine has shown promise in cancer treatment by reducing cell viability in various cancer cell lines including lung, breast, and leukemia cells. It appears to induce apoptosis and inhibit cell proliferation through modulation of key signaling pathways such as Akt and Wnt .

- Virucidal Activity : Emerging data suggest that fluphenazine exhibits virucidal properties against certain viruses, indicating potential applications in infectious disease management .

- Nanoparticle Conjugation : Research into fluphenazine-gold nanoparticle conjugates has demonstrated enhanced biological activity against neuroblastoma cells. These conjugates showed improved cytotoxicity compared to free fluphenazine alone .

Case Studies

A notable case study involving hospitalized chronic schizophrenics demonstrated that patients receiving fluphenazine enanthate exhibited significant improvements in their psychiatric symptoms compared to those receiving alternative treatments. However, the study also noted high dropout rates due to side effects and lack of efficacy in some cases .

Eigenschaften

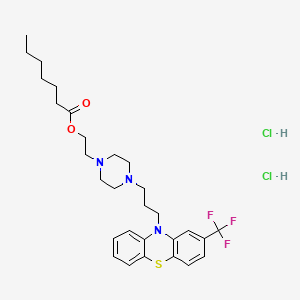

IUPAC Name |

2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethyl heptanoate;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H38F3N3O2S.2ClH/c1-2-3-4-5-11-28(36)37-21-20-34-18-16-33(17-19-34)14-8-15-35-24-9-6-7-10-26(24)38-27-13-12-23(22-25(27)35)29(30,31)32;;/h6-7,9-10,12-13,22H,2-5,8,11,14-21H2,1H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YORZKYVLRPQZBY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H40Cl2F3N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

622.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.